molecular formula C14H21NO2 B12277894 Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester CAS No. 1259393-29-7

Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester

Cat. No.: B12277894
CAS No.: 1259393-29-7
M. Wt: 235.32 g/mol
InChI Key: UOMPYKJDLLUIMV-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester is an organic compound with the molecular formula C14H21NO2 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the amino group is substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Butanoic acid+EthanolAcid CatalystButanoic acid, ethyl ester+Water\text{Butanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Butanoic acid, ethyl ester} + \text{Water} Butanoic acid+EthanolAcid Catalyst​Butanoic acid, ethyl ester+Water

In the next step, the ethyl ester undergoes a substitution reaction with 2,4-dimethylaniline to form the final product. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical reactions. The amino group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, ethyl ester: A simpler ester of butanoic acid without the amino substitution.

    Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester: A similar compound with different substituents on the amino group.

    Butanoic acid, 2-[[(4-methoxyphenyl)amino]methylene]-3-oxo-, ethyl ester: Another derivative with a methoxyphenyl group.

Uniqueness

Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical properties and potential applications. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

ethyl 4-(2,4-dimethylanilino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)6-5-9-15-13-8-7-11(2)10-12(13)3/h7-8,10,15H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMPYKJDLLUIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192027
Record name Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259393-29-7
Record name Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259393-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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